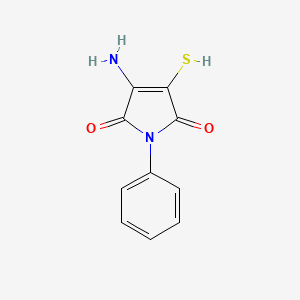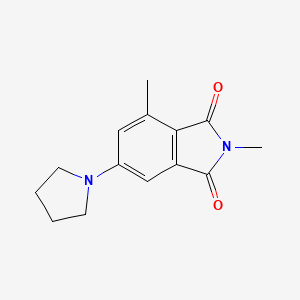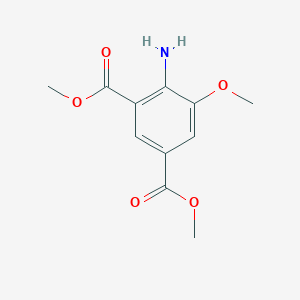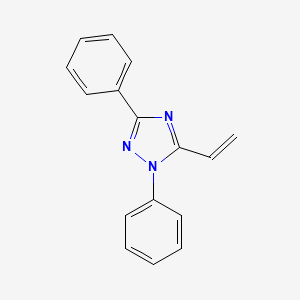
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- is an organic compound with a unique structure that includes a pyridinone ring substituted with a methylthio group at the 4-position and a phenyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 4-(methylthio)benzyl chloride with an appropriate pyridinone precursor under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding pyridinone derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine, chlorine, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Pyridinone derivatives without the methylthio group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
相似化合物的比较
Similar Compounds
- 2(1H)-Pyridinone, 4-(methylthio)-6-methyl-
- 2(1H)-Pyridinone, 4-(methylthio)-6-ethyl-
- 2(1H)-Pyridinone, 4-(methylthio)-6-isopropyl-
Uniqueness
2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- is unique due to the presence of the phenyl group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
114361-54-5 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC 名称 |
4-methylsulfanyl-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NOS/c1-15-10-7-11(13-12(14)8-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
InChI 键 |
KQCHKZRSYFNZOQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=O)NC(=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)

![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)



![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)

![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)

